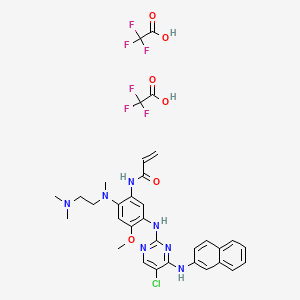

limertinib (diTFA)

Description

BenchChem offers high-quality limertinib (diTFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about limertinib (diTFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H34ClF6N7O6 |

|---|---|

Molecular Weight |

774.1 g/mol |

IUPAC Name |

N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H32ClN7O2.2C2HF3O2/c1-6-27(38)33-23-16-24(26(39-5)17-25(23)37(4)14-13-36(2)3)34-29-31-18-22(30)28(35-29)32-21-12-11-19-9-7-8-10-20(19)15-21;2*3-2(4,5)1(6)7/h6-12,15-18H,1,13-14H2,2-5H3,(H,33,38)(H2,31,32,34,35);2*(H,6,7) |

InChI Key |

IVGBFMNVMSRDIS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)NC3=CC4=CC=CC=C4C=C3)Cl)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Limertinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Limertinib (also known as ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of non-small cell lung cancer (NSCLC). As an irreversible inhibitor, limertinib covalently binds to the cysteine 797 residue within the ATP-binding pocket of the EGFR kinase domain. This targeted approach allows for potent and selective inhibition of both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs. Preclinical evidence also suggests its potential efficacy against EGFR exon 20 insertion mutations. This guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize limertinib.

Core Mechanism of Action

Limertinib is designed to overcome the limitations of earlier-generation EGFR TKIs by specifically targeting the T790M "gatekeeper" mutation while sparing wild-type (WT) EGFR, thereby reducing off-target toxicities.[1] Its mechanism is centered on the formation of a covalent bond with the Cys797 residue in the EGFR active site, leading to irreversible inhibition of kinase activity.[2] This covalent interaction is a hallmark of third-generation EGFR TKIs and contributes to their high potency and prolonged duration of action.[1]

Targeting EGFR Mutations

Limertinib has shown potent inhibitory activity against the most common EGFR mutations found in NSCLC:

-

Sensitizing Mutations: These include deletions in exon 19 (del19) and the L858R point mutation in exon 21. These mutations lead to constitutive activation of the EGFR signaling pathway, promoting tumor cell proliferation and survival.[2]

-

T790M Resistance Mutation: This mutation in exon 20 alters the ATP-binding pocket, reducing the affinity of first- and second-generation TKIs. Limertinib is specifically designed to effectively bind to and inhibit EGFR harboring the T790M mutation.[2]

-

Exon 20 Insertions: Preclinical studies indicate that limertinib also exhibits inhibitory activity against certain EGFR exon 20 insertion mutations, a heterogeneous group of mutations that are typically resistant to other EGFR TKIs.[3]

Downstream Signaling Inhibition

By inhibiting the kinase activity of mutant EGFR, limertinib effectively blocks the downstream signaling cascades that drive tumorigenesis. The two primary pathways affected are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, metabolism, and survival.

Inhibition of these pathways by limertinib leads to cell cycle arrest and apoptosis in EGFR-mutant NSCLC cells.

Quantitative Data

In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of limertinib against various EGFR genotypes and NSCLC cell lines.

| Target/Cell Line | Genotype | IC50 (nM) |

| Biochemical Assays | ||

| EGFR | L858R/T790M | 0.3 |

| EGFR | T790M | 0.5 |

| EGFR | exon 19 deletion | 0.5 |

| EGFR | Wild-Type | 6.0 |

| EGFR | D770_N771insNPG | 1.5 |

| Cell-Based Assays | ||

| NCI-H1975 | L858R/T790M | 12 |

| PC-9 | exon 19 deletion | 6 |

| HCC827 | exon 19 deletion | 2 |

Data sourced from MedchemExpress and TargetMol product descriptions based on preclinical studies.[2][4]

Clinical Efficacy

Limertinib has undergone rigorous clinical evaluation, demonstrating promising efficacy in patients with EGFR-mutated NSCLC.

Table 2.1: Efficacy Data from Phase 2b Study (NCT03502850) in Patients with EGFR T790M-mutated NSCLC [1][5]

| Endpoint | Overall Population (N=301) | Patients with CNS Metastases (n=99) |

| Objective Response Rate (ORR) | 68.8% (95% CI: 63.2-74.0) | 65.9% |

| Disease Control Rate (DCR) | 92.4% (95% CI: 88.8-95.1) | Not Reported |

| Median Progression-Free Survival (PFS) | 11.0 months (95% CI: 9.7-12.4) | 10.6 months |

| Median Duration of Response (DoR) | 11.1 months (95% CI: 9.6-13.8) | Not Reported |

Table 2.2: Efficacy Data from Phase 3 Study (NCT04143607) - Limertinib vs. Gefitinib in First-Line Treatment [6][7]

| Endpoint | Limertinib | Gefitinib | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 20.7 months | 9.7 months | 0.44 (0.34-0.58) | < 0.0001 |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines a general method for determining the IC50 of limertinib against purified EGFR kinase domains.

-

Plate Coating: 96-well ELISA plates are pre-coated with 20 µg/ml Poly (Glu, Tyr) 4:1 as a substrate.[8]

-

Reaction Mixture Preparation: A reaction buffer containing ATP at a concentration near the Km for the specific EGFR kinase is prepared.[9]

-

Compound Addition: Limertinib is serially diluted to various concentrations and added to the wells.

-

Enzyme Addition: The purified EGFR kinase (e.g., D770_N771insNPG) is added to initiate the reaction.[8]

-

Incubation: The plate is incubated for 60 minutes at 37°C to allow for the phosphorylation reaction.[8]

-

Detection: The level of phosphorylation is detected using a specific antibody against the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.

-

Data Analysis: Absorbance is measured using a microplate reader. The inhibitory rate is calculated, and IC50 values are determined by fitting the data to a dose-response curve.[8]

Cell-Based Proliferation Assay (MTT/XTT)

This protocol describes a common method to assess the effect of limertinib on the proliferation of NSCLC cell lines.

-

Cell Seeding: NSCLC cells (e.g., NCI-H1975, PC-9, HCC827) are seeded in 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight.[10]

-

Compound Treatment: Cells are treated with various concentrations of limertinib or a vehicle control (e.g., DMSO).[10]

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: MTT or XTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to convert the tetrazolium salt into a colored formazan product.[11]

-

Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

-

Absorbance Reading: The absorbance is measured on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[11]

-

Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined.

Apoptosis Assay (Annexin V Staining and Flow Cytometry)

This protocol details the detection of apoptosis induced by limertinib.

-

Cell Treatment: NSCLC cells are treated with different concentrations of limertinib for various time points (e.g., 24, 48, 72 hours).[8]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in 1X Binding Buffer.[12]

-

Staining: Fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide, PI) are added to the cell suspension.[12]

-

Incubation: The cells are incubated for 10-15 minutes at room temperature in the dark.[12]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13]

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of limertinib in vivo.

-

Cell Implantation: Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously injected with NSCLC cells (e.g., BaF3 cells engineered to express mutant EGFR).[3][14]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. Limertinib is administered orally at specified doses (e.g., 15, 25, 50 mg/kg, once daily).[3]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting).[3]

-

Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the effect of limertinib on EGFR pathway proteins.

-

Cell Lysis: NSCLC cells, treated with limertinib, are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Visualizations

Signaling Pathways

References

- 1. onclive.com [onclive.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

- 4. Efficacy and Safety of Limertinib (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CST | Cell Signaling Technology [cellsignal.com]

- 14. Combined Transcriptomic and Proteomic Profiling to Unravel Osimertinib, CARP-1 Functional Mimetic (CFM 4.17) Formulation and Telmisartan Combo Treatment in NSCLC Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Limertinib: A Third-Generation EGFR TKI

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Limertinib (also known as ASK120067) is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of limertinib, tailored for researchers, scientists, and drug development professionals.

The Rationale for a Third-Generation EGFR TKI

First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, have shown considerable efficacy in NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions and L858R).[3][4] However, the majority of patients inevitably develop resistance, most commonly through the acquisition of a secondary T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[4][5] This mutation increases the ATP affinity of the receptor, rendering first and second-generation TKIs less effective.[6] Third-generation EGFR TKIs were specifically designed to overcome this resistance mechanism by potently and selectively inhibiting EGFR with the T790M mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[4][7][8]

Discovery and Mechanism of Action of Limertinib

Limertinib was developed as a novel third-generation EGFR TKI with potent activity against both activating EGFR mutations and the T790M resistance mutation.[1] It acts as an irreversible inhibitor, forming a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.[7] This covalent modification leads to sustained inhibition of EGFR signaling.

Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[9][10] In NSCLC with activating EGFR mutations, these pathways are constitutively active, driving tumorigenesis.[3][10] Limertinib's inhibition of mutant EGFR effectively blocks these downstream signals, leading to tumor cell apoptosis and growth inhibition.

Caption: EGFR signaling pathway and the point of inhibition by limertinib.

Preclinical Evaluation

In Vitro Kinase and Cell-Based Assays

Limertinib has demonstrated potent and selective inhibitory activity against various EGFR mutations in both biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of Limertinib

| Assay Type | Target/Cell Line | Mutation Status | IC50 (nM) | Reference |

| Kinase Assay | EGFR | L858R/T790M | 0.3 | [11] |

| Kinase Assay | EGFR | T790M | 0.5 | [11] |

| Kinase Assay | EGFR | exon19del | 0.5 | [11] |

| Kinase Assay | EGFR | Wild-Type | 6.0 | [11] |

| Cell Proliferation | NCI-H1975 | L858R/T790M | 12 | [11] |

| Cell Proliferation | PC-9 | exon19del | 6 | [11] |

| Cell Proliferation | HCC827 | exon19del | 2 | [11] |

| Cell Proliferation | A431 | Wild-Type | 338 | [11] |

In Vivo Xenograft Models

In vivo studies using NSCLC xenograft models have confirmed the anti-tumor efficacy of limertinib.

Table 2: In Vivo Efficacy of Limertinib in Xenograft Models

| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H1975 Xenograft | Limertinib | 5 mg/kg, once daily | 85.7% | [11] |

| NCI-H1975 Xenograft | Limertinib | 10 mg/kg, once daily | 99.3% | [11] |

| BaF3-EGFR insNPG Xenograft | Limertinib | Not specified | Significant tumor regression |

Clinical Development

Limertinib has undergone extensive clinical evaluation, leading to its approval in China for the treatment of patients with locally advanced or metastatic NSCLC with EGFR T790M mutation.[2][12][13]

Phase IIb Study (NCT03502850)

This multicenter, single-arm study evaluated the efficacy and safety of limertinib in patients with locally advanced or metastatic EGFR T790M-mutated NSCLC who had progressed on prior EGFR TKI therapy.[1][14]

Table 3: Efficacy Results from the Phase IIb Study of Limertinib

| Endpoint | All Patients (n=301) | Patients with CNS Metastases (n=99) | Reference |

| ORR (IRC-assessed) | 68.8% (95% CI 63.2-74.0) | 64.6% (95% CI 54.4-74.0) | [12][14] |

| DCR (IRC-assessed) | 92.4% (95% CI 88.8-95.1) | - | [12][14] |

| Median PFS | 11.0 months (95% CI 9.7-12.4) | 9.7 months (95% CI 5.9-11.6) | [14] |

| Median DOR | 11.1 months (95% CI 9.6-13.8) | 9.6 months (95% CI 8.1-15.2) | [14] |

| Median OS | Not Reached | - | [14] |

| CNS-ORR | - | 56.1% (for 41 evaluable patients) | [14] |

| Median CNS-PFS | - | 10.6 months | [14] |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; DOR: Duration of Response; OS: Overall Survival; CNS: Central Nervous System; IRC: Independent Review Committee.

Safety Profile

The safety profile of limertinib is generally manageable and consistent with other third-generation EGFR TKIs. The most common adverse drug reactions (ADRs) reported in the Phase IIb study were diarrhea, anemia, rash, and decreased appetite.[14] Grade ≥3 ADRs occurred in 34.6% of patients, with the most common being diarrhea (13.0%).[14]

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of limertinib against various EGFR kinase mutants and wild-type EGFR.

-

Methodology: A common method is an enzyme-linked immunosorbent assay (ELISA)-based kinase activity assay.

-

Coat 96-well plates with a substrate for EGFR kinase (e.g., Poly(Glu, Tyr) 4:1).

-

Add a solution containing ATP and varying concentrations of limertinib to the wells.

-

Initiate the kinase reaction by adding the recombinant EGFR enzyme (e.g., L858R/T790M, T790M, exon19del, or WT).

-

Incubate to allow for phosphorylation of the substrate.

-

Detect the level of substrate phosphorylation using a specific antibody and a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Measure the absorbance or fluorescence and calculate the percentage of inhibition at each limertinib concentration to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the anti-proliferative effect of limertinib on NSCLC cell lines with different EGFR mutation statuses.

-

Methodology:

-

Seed NSCLC cells (e.g., NCI-H1975, PC-9, HCC827, A431) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of limertinib and incubate for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis in NSCLC cells following limertinib treatment.

-

Methodology:

-

Treat NSCLC cells with limertinib at various concentrations and for different durations.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot for EGFR Phosphorylation

-

Objective: To evaluate the effect of limertinib on the phosphorylation of EGFR and its downstream signaling proteins.

-

Methodology:

-

Treat NSCLC cells with limertinib for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068), total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control like β-actin or GAPDH should also be probed.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

In Vivo Xenograft Study

-

Objective: To assess the in vivo anti-tumor activity of limertinib.

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., NCI-H1975) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.

-

Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer limertinib (formulated for oral gavage) or vehicle control daily.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI).

-

Pharmacodynamic Analysis: Tumors can be excised for analysis of target engagement (e.g., Western blot for p-EGFR).

-

Drug Development Workflow

The development of a third-generation EGFR TKI like limertinib follows a structured workflow from initial discovery to clinical application.

Caption: A generalized workflow for the development of a targeted therapy like limertinib.

Conclusion

Limertinib has emerged as a valuable therapeutic agent for NSCLC patients with EGFR T790M-mediated resistance. Its potent and selective inhibition of mutant EGFR, coupled with a manageable safety profile, underscores the success of the rational drug design approach for third-generation TKIs. Ongoing and future research will likely explore its role in other EGFR-mutant NSCLC settings and in combination with other targeted therapies to further improve patient outcomes.

References

- 1. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. bosterbio.com [bosterbio.com]

- 4. genecopoeia.com [genecopoeia.com]

- 5. NCI-H1975 Cells [cytion.com]

- 6. researchgate.net [researchgate.net]

- 7. elabscience.com [elabscience.com]

- 8. SDS-PAGE and Western-blot [bio-protocol.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. kumc.edu [kumc.edu]

- 12. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Limertinib: A Technical Deep Dive into its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (also known as ASK120067) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC).[1][2][3] This technical guide provides an in-depth overview of its target profile, kinase selectivity, and the methodologies used for its characterization. Limertinib is designed to target sensitizing EGFR mutations, the T790M resistance mutation, and has also shown preclinical activity against EGFR exon 20 insertions.[2][4] It has received approval in China for both first-line treatment of NSCLC with EGFR exon 19 deletions or L858R mutations, and for patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.

Target Profile and Mechanism of Action

Limertinib is a potent and selective inhibitor of mutant EGFR.[4] Its mechanism of action is centered on the irreversible covalent modification of a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[5][6] This covalent binding allows for sustained inhibition of EGFR signaling.

Primary Targets

Limertinib is highly active against clinically relevant EGFR mutations:

-

Sensitizing Mutations: Exon 19 deletions and the L858R point mutation.

-

Resistance Mutation: The T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.

-

Exon 20 Insertions: Preclinical data shows potent activity against certain EGFR exon 20 insertion mutations, which are typically resistant to earlier generation TKIs.[2][5]

The targeted inhibition of these mutant forms of EGFR leads to the suppression of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, thereby inhibiting tumor cell proliferation and survival.

Kinase Selectivity Profile

A comprehensive, publicly available kinome scan of limertinib has not been published. However, available data indicates a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR, which is a key characteristic of third-generation EGFR TKIs, leading to a more favorable therapeutic window compared to earlier generation inhibitors.[4]

Quantitative Kinase Inhibition Data

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| EGFR T790M | 0.3 | Biochemical | [4] |

| EGFR WT | 6.0 | Biochemical | [4] |

| EGFR D770_N771insNPG | 1.5 | ELISA-based Kinase Assay | [2][6] |

| BTK | 2.1 | ELISA | [1] |

| ITK | 0.4 | ELISA | [1] |

IC50: Half-maximal inhibitory concentration.

The data demonstrates that limertinib is a highly potent inhibitor of the T790M mutant EGFR, with approximately 20-fold selectivity over wild-type EGFR.[4] Interestingly, studies have also revealed potent inhibitory activity against Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), suggesting potential for off-target effects or opportunities for therapeutic applications in other diseases.[1]

Signaling Pathway Inhibition

Limertinib effectively blocks the phosphorylation of EGFR and downstream signaling components. This has been demonstrated through Western blot analysis in cell lines expressing EGFR mutations.

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the activity of limertinib.

In Vitro Kinase Activity Assay (ELISA-based)

This assay is used to determine the direct inhibitory effect of limertinib on the enzymatic activity of purified kinase proteins.

-

Plate Coating: 96-well ELISA plates are pre-coated with a substrate, such as Poly (Glu, Tyr) 4:1, which serves as the target for phosphorylation by the kinase.

-

Reaction Mixture Preparation: A reaction buffer containing ATP is prepared.

-

Compound Addition: Serial dilutions of limertinib (or other test compounds) are added to the wells.

-

Enzyme Addition: The purified kinase protein (e.g., EGFR D770_N771insNPG) is added to initiate the phosphorylation reaction.

-

Incubation: The plate is incubated to allow the kinase to phosphorylate the substrate.

-

Detection: The level of substrate phosphorylation is quantified using a standard ELISA procedure, which typically involves a primary antibody that recognizes the phosphorylated substrate and a secondary antibody conjugated to an enzyme (e.g., HRP) for signal generation.

-

Data Analysis: The absorbance is measured, and the inhibitory rate is calculated. IC50 values are determined from the dose-response curves.[2][5]

Cell-Based Assays

Cell Proliferation Assay

This assay assesses the effect of limertinib on the growth of cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., BaF3 cells engineered to express mutant EGFR) are seeded into 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of limertinib.

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours).

-

Viability Measurement: Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured, and IC50 values are calculated to determine the concentration of limertinib required to inhibit cell growth by 50%.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.

-

Cell Lysis: Cells treated with or without limertinib are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized.[2][5]

Acquired Resistance to Limertinib

As with other targeted therapies, acquired resistance to limertinib is an anticipated clinical challenge. While specific data on acquired resistance mechanisms to limertinib are not yet extensively published, potential mechanisms can be extrapolated from what is known about other third-generation EGFR TKIs, such as osimertinib.

Potential On-Target Resistance Mechanisms:

-

EGFR C797S Mutation: This is the most well-characterized on-target resistance mechanism to third-generation EGFR TKIs. The C797S mutation alters the cysteine residue to which irreversible inhibitors like limertinib bind, preventing covalent modification and rendering the drug ineffective.

Potential Off-Target Resistance Mechanisms:

-

Bypass Pathway Activation: Upregulation of alternative signaling pathways can bypass the need for EGFR signaling. Common bypass tracks include:

-

MET Amplification: Overexpression of the MET receptor tyrosine kinase.

-

HER2 Amplification: Overexpression of another member of the ErbB family.

-

Activation of the RAS-MAPK Pathway: Through mutations in genes such as KRAS or BRAF.

-

-

Histologic Transformation: The transformation of NSCLC to other histologies, such as small cell lung cancer (SCLC), which is not dependent on EGFR signaling.

Further clinical studies and real-world evidence will be crucial to fully elucidate the landscape of acquired resistance to limertinib.

Conclusion

Limertinib is a potent, third-generation EGFR TKI with a well-defined target profile against sensitizing and T790M-resistant EGFR mutations. Its high selectivity for mutant over wild-type EGFR is a key feature, although its activity against other kinases like BTK and ITK warrants further investigation. The methodologies for its preclinical characterization are standard in the field of kinase inhibitor development. Understanding the potential mechanisms of acquired resistance will be critical for optimizing its clinical use and developing next-generation therapeutic strategies.

References

- 1. ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

- 3. Efficacy and Safety of Limertinib (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vitro Activity of Limertinib on EGFR T790M Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of limertinib (ASK120067), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with a specific focus on its efficacy against the EGFR T790M mutation. This mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC).[1][2]

Introduction to Limertinib and the EGFR T790M Mutation

The landscape of NSCLC treatment has been revolutionized by targeted therapies against activating mutations in the EGFR gene. However, the efficacy of early-generation TKIs is often limited by the emergence of resistance mutations, with the T790M "gatekeeper" mutation accounting for approximately 50-60% of cases of acquired resistance.[2][3] Limertinib is a novel, orally administered, third-generation EGFR TKI designed to selectively and irreversibly inhibit both sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[1][4][5][6][7] This selectivity profile is intended to provide a wider therapeutic window and reduce the toxicities associated with non-specific EGFR inhibition.[8] Limertinib has received approval in China for the treatment of patients with locally advanced or metastatic NSCLC harboring the EGFR T790M mutation.[9]

Quantitative Analysis of In Vitro Inhibitory Activity

The in vitro potency of limertinib has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory activity against EGFR T790M and other relevant EGFR variants.

Table 1: Biochemical Inhibitory Activity of Limertinib against EGFR Kinases

| EGFR Variant | IC50 (nM) | Assay Type | Reference |

| EGFR T790M | 0.3 | Kinase Assay | [4][6] |

| EGFR WT | 6.0 | Kinase Assay | [4][6] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of limertinib required to inhibit 50% of the kinase activity.

Table 2: Cellular Anti-proliferative Activity of Limertinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) | Assay Type | Reference |

| H1975 | L858R/T790M | 5 | Cell Viability | [2] |

| PC-9ER | Exon 19 del/T790M | 13 | Cell Viability | [2] |

These cell lines are established models for studying acquired resistance to EGFR TKIs mediated by the T790M mutation.

Mechanism of Action and Signaling Pathway Inhibition

Limertinib functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[10][11] This covalent modification permanently inactivates the receptor, thereby blocking its downstream signaling.

The binding of ligands such as EGF to the EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates a cascade of intracellular signaling pathways that are crucial for cell proliferation, survival, and differentiation. The primary oncogenic signaling pathways driven by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[12][13][14] The T790M mutation confers resistance by increasing the ATP-binding affinity of the EGFR kinase domain, which reduces the potency of first- and second-generation TKIs. Limertinib is designed to overcome this by its covalent binding mechanism.

By inhibiting the phosphorylation of EGFR T790M, limertinib effectively downregulates the activation of these key downstream pathways, leading to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.[1][4]

References

- 1. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Efficacy and Safety of Limertinib (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. L718Q mutant EGFR escapes covalent inhibition by stabilizing a non-reactive conformation of the lung cancer drug osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Profiling of Phospho-AKT, Phospho-mTOR, Phospho-MAPK and EGFR in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Limertinib's Efficacy and Mechanism of Action Against EGFR Exon 19 Deletions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limertinib (ASK120067), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the common exon 19 deletions. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the use of limertinib in this patient population. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to EGFR Exon 19 Deletions and Limertinib

EGFR exon 19 deletions are activating mutations that account for a significant portion of EGFR-mutated NSCLC and are established predictive biomarkers for sensitivity to EGFR TKIs. These deletions lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival. Limertinib is an irreversible, third-generation EGFR TKI designed to potently and selectively inhibit EGFR-sensitizing mutations, including exon 19 deletions, as well as the T790M resistance mutation, while sparing wild-type EGFR.

Preclinical Profile of Limertinib in EGFR Exon 19 Deletion Models

In Vitro Potency and Selectivity

Limertinib has demonstrated potent inhibitory activity against EGFR exon 19 deletion mutations in both enzymatic and cellular assays.

Table 1: In Vitro Inhibitory Activity of Limertinib

| Assay Type | Target/Cell Line | Mutation Status | IC50 (nM) | Citation |

| Kinase Assay | EGFR | Exon 19 deletion | 0.5 | [1][2] |

| Kinase Assay | EGFR | L858R/T790M | 0.3 | [1][2] |

| Kinase Assay | EGFR | T790M | 0.5 | [1][2] |

| Kinase Assay | EGFR | Wild-Type | 6.0 | [1][2] |

| Cell Proliferation | PC-9 | Exon 19 deletion | 6 | [2] |

| Cell Proliferation | HCC827 | Exon 19 deletion | 2 | [2] |

| Cell Proliferation | NCI-H1975 | L858R/T790M | 12 | [2] |

Inhibition of Downstream Signaling

Limertinib effectively suppresses the phosphorylation of EGFR and key downstream signaling proteins, AKT and ERK, in EGFR-mutant NSCLC cell lines. In NCI-H1975 cells, which harbor the L858R and T790M mutations, limertinib inhibited the phosphorylation of EGFR, AKT, and ERK at concentrations as low as 0.1-1 nM.[1]

In Vivo Antitumor Activity

In a preclinical xenograft model using NCI-H1975 cells, oral administration of limertinib resulted in significant, dose-dependent tumor growth inhibition.[1] A dose of 10 mg/kg once daily led to a tumor growth inhibition (TGI) of 99.3%, which was comparable to the efficacy of osimertinib.[1]

Clinical Efficacy of Limertinib in EGFR Exon 19 Deletion-Positive NSCLC

The efficacy and safety of limertinib as a first-line treatment for patients with locally advanced or metastatic NSCLC with EGFR-sensitizing mutations, including exon 19 deletions, were evaluated in a multicenter, randomized, double-blind, phase 3 clinical trial (NCT04143607).

Table 2: Efficacy of Limertinib vs. Gefitinib in a Phase 3 Trial (NCT04143607)

| Endpoint | Limertinib (n=168) | Gefitinib (n=169) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 20.7 months | 9.7 months | 0.44 (0.34–0.58) | <0.0001 |

| Median CNS PFS in patients with baseline CNS metastases | 20.7 months | 7.1 months | 0.28 (0.10–0.82) | 0.0136 |

The safety profile of limertinib was manageable and consistent with other third-generation EGFR TKIs.

Experimental Protocols

Preclinical Methodologies

4.1.1. In Vitro Kinase Inhibition Assay The inhibitory activity of limertinib against various EGFR kinase domains was assessed using an enzyme-linked immunosorbent assay (ELISA). Recombinant EGFR proteins were incubated with limertinib at varying concentrations in the presence of a substrate (e.g., poly(Glu, Tyr) 4:1) and ATP. The extent of substrate phosphorylation was quantified using a specific antibody and a colorimetric detection method. IC50 values were calculated from the dose-response curves.

4.1.2. Cell Lines and Culture NSCLC cell lines harboring EGFR exon 19 deletions (e.g., PC-9, HCC827) and other mutations (e.g., NCI-H1975) were used. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

4.1.3. Cell Proliferation Assay The antiproliferative activity of limertinib was determined using a standard method such as the MTS or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with serially diluted concentrations of limertinib for 72 hours. Cell viability was measured, and IC50 values were determined by fitting the data to a sigmoidal dose-response curve.

4.1.4. Western Blot Analysis To assess the effect of limertinib on EGFR signaling, cells were treated with the compound for a specified time. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.

References

Preclinical Evaluation of Limertinib in Xenograft Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (formerly ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical studies.[1] This technical guide provides a comprehensive overview of the preclinical evaluation of limertinib in xenograft models, with a focus on its efficacy in non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. The data presented herein is compiled from publicly available research and is intended to provide a detailed resource for researchers and drug development professionals.

Core Efficacy Data in Cell Line-Derived Xenograft Models

The primary preclinical in vivo efficacy of limertinib has been demonstrated in a cell line-derived xenograft (CDX) model using BaF3 cells engineered to express an EGFR exon 20 insertion mutation (insNPG).[2]

Tumor Growth Inhibition in BaF3-EGFR insNPG Xenograft Model

Oral administration of limertinib resulted in a dose-dependent inhibition of tumor growth in a subcutaneous BaF3-EGFR insNPG xenograft model in nude mice.[2] The table below summarizes the key findings from an 8-day study.

| Treatment Group | Dose (mg/kg/day) | Administration Route | Tumor Growth Inhibition (TGI) |

| Vehicle Control | - | Oral | - |

| Limertinib | 15 | Oral | 32.5% |

| Limertinib | 25 | Oral | 48.5% |

| Limertinib | 50 | Oral | 65.9% |

| Erlotinib | 50 | Oral | No significant activity |

Table 1: Summary of Limertinib Efficacy in BaF3-EGFR insNPG Xenograft Model. Data sourced from Zhang et al., 2022.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of preclinical findings.

BaF3-EGFR insNPG Xenograft Study Protocol

1. Cell Line:

-

BaF3 cells, a murine pro-B cell line, were engineered to express the human EGFR exon 20 insertion mutation D770_N771insNPG.

2. Animal Model:

-

Nude mice were used for the subcutaneous implantation of the BaF3-EGFR insNPG cells.[2] The specific strain and sex of the mice, as well as the number of animals per treatment group, were not detailed in the available literature.

3. Tumor Implantation:

-

BaF3-EGFR insNPG cells were implanted subcutaneously into the mice.

4. Treatment:

-

Once tumors were established, mice were randomized into treatment and control groups.

-

Limertinib was administered orally once daily at doses of 15, 25, and 50 mg/kg for 8 consecutive days.[2]

-

A vehicle control group and a comparator arm with erlotinib (50 mg/kg/day, oral) were included in the study.[2]

5. Efficacy Evaluation:

-

Tumor volume was monitored every 2-3 days throughout the study.[2] The precise method for tumor volume measurement was not specified.

-

At the end of the 8-day treatment period, the percentage of tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control.

6. Pharmacodynamic Analysis:

-

Western blot analysis was performed on tumor lysates to measure the phosphorylation levels of EGFR.[2]

Mechanism of Action: Signaling Pathway Inhibition

Limertinib exerts its anti-tumor effects by directly targeting and inhibiting the kinase activity of mutant EGFR.[3] This inhibition blocks downstream signaling pathways that are critical for tumor cell proliferation and survival.

EGFR Signaling Pathway and Limertinib's Point of Intervention

Figure 1: Limertinib's mechanism of action on the EGFR signaling pathway.

Preclinical evidence demonstrates that limertinib treatment leads to a significant reduction in the phosphorylation of EGFR in xenograft tumors.[2] This inhibition of EGFR signaling subsequently induces apoptosis, as evidenced by the increased cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase).[1]

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical xenograft study evaluating the efficacy of an oral anti-cancer agent like limertinib.

Figure 2: Experimental workflow for the BaF3-EGFR insNPG xenograft study.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are increasingly utilized in preclinical research to better recapitulate the heterogeneity of human tumors.[4] However, a comprehensive search of publicly available literature did not yield any specific preclinical studies evaluating limertinib in NSCLC patient-derived xenograft models. The development and characterization of limertinib's efficacy in a panel of well-annotated NSCLC PDX models would be a valuable next step in its preclinical assessment.

Conclusion

The preclinical data available for limertinib in xenograft models robustly supports its potent and selective anti-tumor activity against NSCLC with EGFR exon 20 insertion mutations. The dose-dependent tumor growth inhibition observed in the BaF3-EGFR insNPG CDX model, coupled with the clear mechanism of action involving the inhibition of EGFR phosphorylation and induction of apoptosis, provides a strong rationale for its clinical development. Future preclinical investigations in patient-derived xenograft models will be instrumental in further delineating the spectrum of its activity and identifying potential biomarkers of response.

References

- 1. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - Karim - Translational Lung Cancer Research [tlcr.amegroups.org]

Limertinib's Impact on EGFR Downstream Signaling Pathways: A Technical Guide

Introduction

Limertinib, also known as ASK120067, is an orally administered, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has been approved in China for the treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring the EGFR T790M mutation, as well as for the first-line treatment of NSCLC with EGFR exon 19 deletions or exon 21 L858R mutations.[3][4][5][6] Like other third-generation EGFR TKIs, limertinib is designed to selectively and irreversibly inhibit EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR, thereby offering a wider therapeutic window and potentially reduced side effects.[1][2][7]

The EGFR signaling network is a crucial regulator of cellular processes, including proliferation, survival, and differentiation.[][9][10] In many cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth. This activation triggers a cascade of downstream signaling events, primarily through the Ras-Raf-MEK-ERK (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)-AKT-mTOR pathways.[10] Limertinib exerts its therapeutic effect by potently inhibiting the kinase activity of mutant EGFR, thereby blocking these downstream pro-survival signals.

Mechanism of Action

Limertinib functions as an irreversible inhibitor of the EGFR kinase domain. It forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR protein. This irreversible binding locks the receptor in an inactive state, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This targeted approach is particularly effective against the T790M mutation, which confers resistance to earlier generations of EGFR TKIs by increasing the receptor's affinity for ATP.[9]

Quantitative Analysis of Limertinib's Efficacy

The potency and selectivity of limertinib have been characterized through in vitro kinase assays and its anti-tumor activity has been demonstrated in both preclinical and clinical settings.

Table 1: In Vitro Kinase Inhibitory Activity of Limertinib

| Target Kinase | IC50 (nM) |

| EGFRT790M | 0.3[1] |

| EGFRWT | 6.0[1] |

IC50: Half-maximal inhibitory concentration. Data indicates high potency against the T790M resistance mutation with selectivity over wild-type EGFR.

Table 2: Anti-Proliferative Activity of Limertinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | Activity |

| NCI-H1975 | L858R/T790M | Potent anti-proliferation and induction of apoptosis.[7][11] |

| PC-9 | Exon 19 Deletion | Potent anti-proliferation activity.[7] |

| HCC827 | Exon 19 Deletion | Potent anti-proliferation activity.[7] |

| A431 | Wild-Type | Moderate or weak inhibition.[7][11] |

Table 3: Clinical Efficacy of Limertinib in EGFR T790M-Mutated NSCLC (Phase 2b Study)

| Efficacy Endpoint | Result |

| Overall Response Rate (ORR) | 68.8%[4][12][13] |

| Disease Control Rate (DCR) | 92.4%[4][12][13] |

| Median Progression-Free Survival (PFS) | 11.0 months[4][13] |

| Median Duration of Response (DoR) | 11.1 months[4][13] |

| CNS Best Overall Response Rate (ORR) | 65.9% (in patients with assessable CNS lesions)[4][12] |

Table 4: Clinical Efficacy of Limertinib vs. Gefitinib in First-Line Treatment of EGFR-Mutated NSCLC (Phase 3 Study)

| Efficacy Endpoint | Limertinib | Gefitinib |

| Median Progression-Free Survival (PFS) | 20.7 months[5][6] | 9.7 months[5][6] |

| Median CNS Progression-Free Survival (PFS) | 20.7 months[5][6] | 7.1 months[5][6] |

Impact on Core Signaling Pathways

Limertinib effectively suppresses the two primary signaling axes downstream of EGFR: the MAPK pathway and the PI3K/AKT pathway. Studies show that limertinib dose-dependently inhibits the phosphorylation of EGFR, which in turn blocks the activation of key downstream effectors AKT and ERK.[7][11] This inhibition is observed at concentrations as low as 0.1 nM, with near-complete inhibition at 1 to 10 nM in EGFR L858R/T790M mutant cells.[7]

This dual inhibition leads to potent anti-proliferative effects and the induction of apoptosis. The pro-apoptotic activity of limertinib is confirmed by the observed dose-dependent and time-dependent increase in the levels of cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3, which are key markers of apoptosis.[7][14]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the impact of limertinib on EGFR downstream signaling.

Western Blot Analysis for Protein Phosphorylation

This method is used to detect the phosphorylation status of EGFR and its downstream targets like AKT and ERK.

-

Cell Culture and Treatment: Plate NSCLC cells (e.g., NCI-H1975) and allow them to adhere. Starve the cells in a serum-free medium for 12-24 hours. Treat the cells with varying concentrations of limertinib (e.g., 0.1 nM to 100 nM) for a specified duration (e.g., 2-6 hours). Stimulate with EGF (e.g., 50 ng/mL) for the final 15-30 minutes of treatment.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK, and their total protein counterparts) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (e.g., CCK-8)

This assay measures the anti-proliferative effect of limertinib.

-

Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of limertinib for 72 hours.

-

Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis after treatment.

-

Cell Treatment: Plate cells and treat with varying concentrations of limertinib for 24, 48, or 72 hours.[14]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mechanisms of Resistance

While limertinib is effective against the T790M mutation, acquired resistance can still emerge. Research into resistance mechanisms for ASK120067 (limertinib) has identified that hyperphosphorylation of Ack1 (Activated CDC42 Kinase 1) and subsequent activation of anti-apoptotic signaling via the AKT pathway can contribute to resistance.[7] Promisingly, preclinical studies have shown that combining limertinib with an Ack1 inhibitor can synergistically overcome this resistance both in vitro and in vivo.[7]

Conclusion

Limertinib is a potent, selective, and irreversible third-generation EGFR TKI that demonstrates significant clinical efficacy in NSCLC patients with EGFR-sensitizing and T790M resistance mutations. Its mechanism of action is centered on the direct inhibition of EGFR kinase activity, leading to a robust blockade of critical downstream signaling pathways, including the MAPK and PI3K/AKT cascades. This comprehensive inhibition of pro-survival signaling results in decreased cell proliferation and a significant induction of apoptosis in EGFR-mutant cancer cells. The detailed understanding of its molecular impact, supported by quantitative data and established experimental protocols, solidifies its role as a key therapeutic agent in the precision treatment of EGFR-driven lung cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

- 3. Limertinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Innovent and ASK Pharm Jointly Announce NMPA Approval of Limertinib, a Third-generation EGFR TKI for the Treatment of Lung Cancer - BioSpace [biospace.com]

- 5. Innovent's Limertinib, a Third-gen EGFR TKI, Approved in China for First-line Lung Cancer Treatment [synapse.patsnap.com]

- 6. Innovent Announces NMPA Approval of Limertinib, a Third-generation EGFR TKI Collaborated with ASK Pharma, for the First-line Treatment of Lung Cancer [prnewswire.com]

- 7. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Limertinib: A Novel Third-Generation EGFR-TKI Approved in China [synapse.patsnap.com]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. onclive.com [onclive.com]

- 13. Efficacy and Safety of Limertinib (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Molecular Basis of Limertinib's Selectivity for Mutant EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] Like other third-generation EGFR TKIs, limertinib was designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][3] This selectivity profile is crucial for minimizing off-target toxicities commonly associated with earlier generation EGFR inhibitors and achieving a wider therapeutic window. This technical guide provides an in-depth analysis of the molecular basis for limertinib's selectivity, supported by quantitative data, detailed experimental methodologies, and visualizations of key molecular interactions and pathways.

Molecular Mechanism of Action and Selectivity

Limertinib's mechanism of action is centered on the irreversible covalent inhibition of the EGFR kinase domain. This is achieved through the formation of a covalent bond between the acrylamide moiety of limertinib and the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[4] This covalent interaction is a hallmark of third-generation EGFR TKIs and is critical for their high potency and prolonged duration of action against mutant EGFR.

The selectivity of limertinib for mutant EGFR over WT EGFR is attributed to specific molecular interactions within the ATP-binding pocket, which are favored in the context of the T790M mutation. The T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR TKIs, involves the substitution of a smaller threonine residue with a bulkier methionine. This alteration sterically hinders the binding of earlier generation inhibitors. Conversely, third-generation inhibitors like limertinib are designed to accommodate this change and even leverage it for selective binding.

A computational model of limertinib bound to an EGFR mutant with an exon 20 insertion (insNPG) provides insights into the key interactions driving its binding and selectivity.[4] This model reveals two critical interactions:

-

Covalent Bond Formation: The acrylamide group of limertinib forms an irreversible covalent bond with the thiol group of the C797 residue.[4]

-

Hydrogen Bonding: The aminopyrimidine core of limertinib forms hydrogen bonds with the hinge residue Met793.[4]

While a crystal structure of limertinib with the more common L858R or exon 19 deletion mutants in the presence of T790M is not publicly available, the principles of its selectivity are understood to be similar to those of other third-generation inhibitors. The presence of the T790M mutation is thought to create a more favorable binding pocket for limertinib, enhancing its affinity for the mutant receptor compared to the wild-type.

Quantitative Analysis of Limertinib's Potency and Selectivity

The selectivity of limertinib is quantitatively demonstrated by its differential inhibitory activity against various EGFR isoforms and cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays and cell-based proliferation assays highlight its potent inhibition of mutant EGFR while exhibiting significantly less activity against wild-type EGFR.

In Vitro Kinase Inhibition

| EGFR Mutant | IC50 (nM) | Selectivity Ratio (WT/Mutant) |

| EGFRWT | 6.0 | 1 |

| EGFRT790M | 0.5 | 12 |

| EGFRL858R/T790M | 0.3 | 20 |

| EGFRexon19del | 0.5 | 12 |

Data sourced from MedchemExpress.[5]

Cellular Antiproliferative Activity

| Cell Line | EGFR Status | IC50 (nM) |

| NCI-H1975 | L858R/T790M | 12 |

| PC-9 | exon 19 deletion | 6 |

| HCC827 | exon 19 deletion | 2 |

| A431 | WT | 338 |

| LoVo | WT | >1000 |

| A549 | WT | 1541 |

Data sourced from MedchemExpress.[5]

These data clearly illustrate limertinib's high potency against clinically relevant EGFR mutations, including the T790M resistance mutation, with significantly higher IC50 values for wild-type EGFR cell lines, confirming its mutant-selective profile.

Signaling Pathways and Experimental Workflows

The binding of limertinib to mutant EGFR inhibits its kinase activity, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of limertinib.

The preclinical evaluation of limertinib's efficacy and selectivity involves a series of standard in vitro and in vivo experiments.

Figure 2: General experimental workflow for preclinical evaluation of limertinib.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of limertinib. These protocols are based on standard techniques and information gathered from preclinical studies of limertinib.[4]

Biochemical Kinase Assay (ELISA-based)

This assay measures the direct inhibitory effect of limertinib on the enzymatic activity of purified EGFR kinase domains.

-

Plate Coating: 96-well ELISA plates are pre-coated with 20 µg/ml of a generic kinase substrate, such as Poly (Glu, Tyr) 4:1, and incubated overnight at 4°C. Plates are then washed with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

-

Reaction Mixture Preparation: A kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT) is prepared. Limertinib is serially diluted to various concentrations in this buffer.

-

Kinase Reaction: 50 µl of a 10 µM ATP solution is added to each well, followed by the addition of the serially diluted limertinib. The enzymatic reaction is initiated by adding the purified EGFR kinase (e.g., EGFR D770_N771insNPG). The reaction is allowed to proceed for 60 minutes at 37°C.

-

Detection: After the incubation, the plates are washed. A primary antibody that recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) conjugated to an enzyme like horseradish peroxidase (HRP) is added and incubated.

-

Signal Measurement: After another wash step, a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is stopped with an acid solution, and the absorbance is measured at 492 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each limertinib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8)

This assay assesses the effect of limertinib on the proliferation of cancer cell lines with different EGFR statuses.

-

Cell Seeding: Cancer cells (e.g., NCI-H1975, PC-9, A431) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of limertinib for 48-72 hours.

-

CCK-8 Addition: After the treatment period, 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-2 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability relative to untreated control cells is calculated, and the IC50 value is determined.

Western Blot for EGFR Phosphorylation

This technique is used to confirm that limertinib inhibits the autophosphorylation of EGFR in a cellular context.

-

Cell Treatment: Cells are seeded in 6-well plates and grown to a suitable confluency. They are then serum-starved for 24 hours. Following starvation, cells are pre-treated with various concentrations of limertinib for 2 hours.

-

EGFR Stimulation: EGFR signaling is stimulated by adding 50 ng/mL of EGF for the last 15 minutes of the limertinib treatment.

-

Cell Lysis: Cells are washed with cold PBS and then lysed with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068) and an antibody for total EGFR as a loading control.

-

Detection: The membrane is washed and then incubated with a secondary antibody conjugated to HRP. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The band intensities for phospho-EGFR are normalized to the total EGFR band intensities to determine the extent of inhibition.

Conclusion

The molecular basis for limertinib's selectivity for mutant EGFR lies in its design as a third-generation, irreversible TKI. Its chemical structure allows for a covalent bond formation with C797 and favorable interactions within the ATP-binding pocket of EGFR, particularly in the presence of the T790M mutation. This leads to potent inhibition of mutant EGFR-driven signaling pathways while sparing wild-type EGFR, as demonstrated by the significant differences in IC50 values. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of limertinib and other next-generation EGFR inhibitors. A deeper understanding of these molecular interactions will be crucial for the development of even more selective and effective therapies for EGFR-mutant NSCLC and for overcoming emerging resistance mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

- 3. revvity.com [revvity.com]

- 4. Interaction and molecular dynamics simulation study of Osimertinib (AstraZeneca 9291) anticancer drug with the EGFR kinase domain in native protein and mutated L844V and C797S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

limertinib (diTFA) solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of limertinib (diTFA), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and protocols for its use in research settings. Limertinib is a potent inhibitor of EGFR mutations, including T790M, exon 19 deletions, and exon 21 L858R substitutions, which are frequently observed in non-small cell lung cancer (NSCLC).

Solubility of Limertinib and its diTFA Salt

The solubility of a compound is a critical parameter for the design and execution of both in vitro and in vivo experiments. Below is a summary of the available solubility data for limertinib and its di-trifluoroacetic acid (diTFA) salt in common laboratory solvents. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as the presence of moisture can reduce the solubility of the compound.[1]

| Compound | Solvent | Solubility | Molar Concentration (approx.) |

| Limertinib | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 183.13 mM[1] |

| Ethanol | 8 mg/mL[1] | 14.65 mM | |

| Water | Insoluble[1] | - | |

| Limertinib (diTFA) | Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL | ≥ 258.36 mM |

Note: To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial. For stock solutions, it is advisable to store them in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]

Signaling Pathway Targeted by Limertinib

Limertinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which plays a central role in cell proliferation, survival, and differentiation. In cancer cells with activating EGFR mutations, this pathway is constitutively active, leading to uncontrolled cell growth. Limertinib specifically targets these mutant forms of EGFR, thereby blocking downstream signaling cascades.

Caption: EGFR signaling pathway inhibited by Limertinib.

Experimental Protocols

Protocol 1: Preparation of Limertinib (diTFA) Stock Solution

This protocol describes the preparation of a high-concentration stock solution of limertinib (diTFA) in DMSO, which can be further diluted for various in vitro assays.

Materials:

-

Limertinib (diTFA) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate the limertinib (diTFA) vial to room temperature before opening.

-

Weigh the desired amount of limertinib (diTFA) powder in a sterile container.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the corresponding volume of DMSO to the calculated mass of limertinib (diTFA)).

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells in culture.

Materials:

-

Limertinib (diTFA) stock solution (e.g., 100 mM in DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Sterile tubes and pipettes

Procedure:

-

Thaw an aliquot of the limertinib (diTFA) stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control group is treated with the same final concentration of DMSO.

-

-

For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

-

Use the freshly prepared working solutions immediately for treating cells.

Caption: Workflow for preparing Limertinib solutions.

Protocol 3: Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol provides a general framework for assessing the effect of limertinib (diTFA) on the viability of cancer cell lines.

Materials:

-

EGFR-mutant cancer cell line (e.g., NCI-H1975)

-

Complete cell culture medium

-

96-well cell culture plates

-

Limertinib (diTFA) working solutions

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-